molecular formula C23H20N4O5S B11407231 6,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11407231
M. Wt: 464.5 g/mol
InChI Key: FTFLKLLHJIBHRT-UHFFFAOYSA-N
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Description

This compound is a chromene-2-carboxamide derivative with a molecular formula of C₂₄H₂₂N₄O₄S (molecular weight: 462.52 g/mol). Key structural features include:

  • A 4-oxo-4H-chromene core substituted with 6,7-dimethyl groups.
  • A carboxamide group at position 2 of the chromene ring.
  • A sulfamoylphenyl moiety at the N-terminus, further functionalized with a 4-methylpyrimidin-2-yl group.

Elemental analysis confirms its composition: Calculated (C: 62.32%; H: 4.79%; N: 12.87%; S: 6.93%) vs. Found (C: 62.49%; H: 4.98%; N: 12.73%; S: 6.98%) . The slight deviations in oxygen content (Found: 13.95% vs.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

6,7-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H20N4O5S/c1-13-10-18-19(28)12-21(32-20(18)11-14(13)2)22(29)26-16-4-6-17(7-5-16)33(30,31)27-23-24-9-8-15(3)25-23/h4-12H,1-3H3,(H,26,29)(H,24,25,27)

InChI Key

FTFLKLLHJIBHRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

Preparation Methods

Substrate Preparation

  • Starting materials : 2-hydroxyacetophenone derivatives substituted with methyl groups at positions 6 and 7.

  • Reagents : Diethyl oxalate and sodium methoxide under microwave irradiation (70–90°C, 30–60 minutes), yielding 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with >90% efficiency.

Reaction Optimization

  • Conventional heating : Lower yields (70–80%) due to side reactions.

  • Microwave-assisted synthesis : Enhances reaction kinetics, reducing time to 15–20 minutes while maintaining yields >95%.

Table 1: Chromene Core Synthesis Comparison

MethodTemperature (°C)Time (min)Yield (%)
Conventional Heating70–9060–9070–80
Microwave Irradiation70–9015–2093–97

The introduction of the 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl group occurs via sulfonylation and amination reactions:

Sulfonyl Chloride Preparation

  • Substrate : 4-Aminobenzenesulfonamide reacted with 4-methylpyrimidin-2-amine.

  • Conditions : Thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours, followed by gradual warming to room temperature.

Coupling to Chromene Intermediate

  • Reagents : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent.

  • Solvent System : Dimethylformamide (DMF) with triethylamine (TEA) as a base.

  • Yield : 60–75% after purification via flash chromatography (eluent: DCM/methanol 90:10).

Table 2: Sulfonylation Efficiency

Coupling AgentSolventBaseYield (%)
PyBOPDMFTEA70–75
EDC/HOBtTHFDIPEA55–60

Carboxamide Formation

The final carboxamide group is introduced through amide bond formation :

Acid Activation

  • Activation Method : 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is treated with oxalyl chloride (2 equivalents) in anhydrous DCM.

  • Conditions : Stirred at 0°C for 1 hour, then warmed to room temperature until gas evolution ceases.

Amine Coupling

  • Amine Source : 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline.

  • Reaction : Activated acid intermediate reacted with amine in DCM/TEA (2:1) at 25°C for 12 hours.

  • Workup : Crude product purified via recrystallization (DCM/n-hexane) to achieve >98% purity.

Table 3: Carboxamide Coupling Outcomes

Amine EquivalentsSolventPurity (%)
1.2DCM/TEA98.5
1.5THF/DIPEA97.2

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 10.66 ppm (amide NH), δ 8.09–6.99 ppm (chromene aromatic protons), and δ 2.21 ppm (methyl groups).

  • ¹³C NMR : Peaks at δ 177.2 (C=O chromone), δ 165.0 (amide C=O), and δ 24.1 (pyrimidine methyl).

Chromatographic Purity

  • HPLC : Retention time = 12.3 minutes (C18 column, acetonitrile/water 70:30).

  • Mass Spec : [M+H]⁺ = 465.2 m/z (calculated 464.5 g/mol).

Comparative Analysis of Synthetic Routes

Conventional vs. Microwave-Assisted Synthesis

  • Time Efficiency : Microwave methods reduce synthesis time by 50–70%.

  • Yield Improvement : 20–25% higher yields with microwave activation.

Solvent Impact on Carboxamide Formation

  • Polar Solvents (DMF) : Enhance coupling efficiency but require extensive purification.

  • Non-Polar Solvents (THF) : Lower side-product formation but slower reaction kinetics.

Industrial-Scale Considerations

Cost-Effectiveness

  • PyBOP vs. EDC/HOBt : PyBOP increases reagent cost by 30% but improves yield by 15–20%.

  • Microwave Equipment : Initial capital investment offsets long-term gains in throughput.

Environmental Impact

  • Waste Reduction : Microwave methods reduce solvent usage by 40%.

  • Green Chemistry Metrics : Atom economy = 82%, E-factor = 3.2.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction of the chromene core can lead to the formation of dihydrochromene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydrochromene compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s chromene core and sulfonamide group suggest potential as an enzyme inhibitor or receptor modulator. It could be explored for its effects on various biological pathways.

Medicine

In medicine, the compound may have potential as a therapeutic agent due to its structural similarity to known drugs. Research could focus on its efficacy in treating diseases such as cancer or bacterial infections.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 6,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide exerts its effects would depend on its specific application. Generally, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chromene core might interact with cellular pathways, affecting processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds share partial structural homology or functional motifs with the target molecule:

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Elemental Analysis (C/H/N/S)
Target Compound C₂₄H₂₂N₄O₄S 462.52 Chromene-4-one, carboxamide, sulfamoylphenyl, methylpyrimidinyl C:62.49; H:4.98; N:12.73; S:6.98
(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide C₂₉H₂₈N₄O₅S (estimated) ~544.62 Propanamide, methoxynaphthalenyl, sulfamoylphenyl, methylpyrimidinyl N/A
N-[2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide C₂₉H₂₃N₃O₆ 509.51 Chromene-4-one, carboxamide, benzofuran, methoxyphenylcarbamoyl N/A
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide C₂₂H₁₉ClN₄O₂S₂ 486.99 Thienopyrimidinone, sulfanylacetamide, chlorophenyl, methylphenyl N/A

Key Structural and Functional Differences

In contrast, the thienopyrimidinone core in introduces a sulfur atom, increasing electronegativity and influencing redox properties .

Substituent Effects :

  • The sulfamoylphenyl-methylpyrimidinyl group in the target compound (vs. methoxynaphthalenyl in ) may alter steric bulk and hydrogen-bonding capacity. The pyrimidine ring in the target compound provides additional hydrogen-bond acceptors (N atoms) compared to the methoxy group in .
  • The benzofuran-methoxyphenylcarbamoyl group in introduces a fused aromatic system, likely improving lipophilicity but reducing solubility compared to the target compound .

Functional Group Variations: The carboxamide linkage in the target compound (vs. propanamide in or sulfanylacetamide in ) affects conformational flexibility and metabolic stability.

Structure-Activity Relationship (SAR) Insights

  • Sulfamoylphenyl Optimization: The methylpyrimidinyl substituent in the target compound likely enhances target affinity compared to simpler aryl groups, as pyrimidine derivatives are known for their role in kinase inhibition .
  • Chromene vs. Thienopyrimidinone Cores: Chromene derivatives exhibit superior planarity for DNA intercalation or enzyme active-site binding, whereas thienopyrimidinones (as in ) may favor interactions with sulfur-rich binding pockets .

Research Findings and Implications

  • Synthetic Purity : The target compound’s elemental analysis indicates high purity, critical for reproducible biological testing .
  • Hydrogen-Bonding Networks: The sulfamoyl and pyrimidinyl groups in the target compound create a hydrogen-bonding "hotspot," contrasting with the single hydrogen-bond donor/acceptor in .
  • Biological Activity : While explicit activity data are unavailable in the provided evidence, structural analogs like and are often explored as kinase or protease inhibitors, suggesting the target compound may share similar therapeutic applications .

Biological Activity

The compound 6,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide belongs to a class of chromene derivatives which have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene moiety, which is known for its diverse pharmacological properties. The chemical formula is C21H22N4O4SC_{21}H_{22}N_{4}O_{4}S with a molecular weight of approximately 422.49 g/mol. The presence of the sulfamoyl group and the dimethyl substitutions are critical for its biological activity.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of chromene derivatives against various cancer cell lines. One study demonstrated that compounds similar to this compound exhibited moderate to high cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) cell lines. The IC50 values varied significantly, indicating that structural modifications can enhance or diminish potency. For instance, derivatives with specific substitutions showed IC50 values as low as 24.4 μM against MOLT-4 cells, suggesting strong potential as anticancer agents .

Compound Cell Line IC50 (μM)
Compound AHL-6042.0 ± 2.7
Compound BMCF-768.4 ± 3.9
Compound CMOLT-424.4 ± 2.6

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, it has been shown to inhibit cytochrome P450 enzymes (CYP1A2 and CYP3A4), which play significant roles in drug metabolism . This inhibition can lead to increased bioavailability and prolonged action of co-administered drugs.

Additionally, studies suggest that chromene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . These pathways are crucial for controlling cell death and survival in cancer therapy.

Case Studies

Recent research has highlighted several case studies where chromene derivatives have been tested for their biological activities:

  • Chromone Derivatives Against Cancer : A series of chromone derivatives were synthesized and tested against multiple cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells .
  • Antibacterial Activity : In addition to anticancer properties, some studies have shown that these compounds possess antibacterial activity, potentially broadening their therapeutic applications beyond oncology .

Q & A

What are the key structural features and computational properties of 6,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide?

Basic Question
Methodological Answer:
The compound features a chromene core with 6,7-dimethyl substituents, a 4-oxo group, and a carboxamide linkage to a sulfamoylphenyl-pyrimidine moiety. Computational modeling (e.g., using PubChem-derived algorithms) predicts:

Property Value
Molecular Weight~422.5 g/mol (estimated)
XLogP3 (Lipophilicity)~3.0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface Area~109 Ų

These properties suggest moderate solubility in polar solvents and potential membrane permeability, critical for in vitro assays. Structural validation requires X-ray crystallography (e.g., using SHELX for refinement) .

What synthetic strategies are recommended for preparing this compound?

Basic Question
Methodological Answer:
Synthesis typically involves:

Chromene Core Formation: Condensation of substituted salicylaldehyde derivatives with active methylene compounds under acidic conditions.

Carboxamide Coupling: Use of EDC/HOBt or DCC-mediated coupling between the chromene-2-carboxylic acid and the sulfamoylphenyl-pyrimidine amine.

Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Key challenges include controlling regioselectivity during dimethyl substitution and avoiding sulfamoyl group hydrolysis. Reaction monitoring via TLC and LC-MS is advised.

How can computational modeling guide the optimization of this compound’s bioactivity?

Advanced Question
Methodological Answer:

Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., kinases or receptors). Focus on the pyrimidine and sulfamoyl groups as key interaction sites.

QSAR Analysis: Develop models using descriptors like logP, molecular volume, and electrostatic potential to correlate structural features with activity data from analogous compounds .

ADMET Prediction: Tools like SwissADME can forecast metabolic stability and toxicity, guiding substituent modifications (e.g., replacing methyl groups with halogens for enhanced stability) .

How to resolve contradictions in biological activity data across different assays?

Advanced Question
Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, solvent, cell lines). Mitigation strategies include:

Standardized Protocols: Replicate assays under identical conditions (e.g., use HepG2 cells for cytotoxicity and HEK293 for receptor studies).

Dose-Response Curves: Calculate IC50/EC50 values across multiple concentrations to identify outlier data points.

Orthogonal Assays: Validate findings using complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

What experimental approaches are suitable for target identification?

Advanced Question
Methodological Answer:

Chemical Proteomics: Use pull-down assays with biotinylated analogs of the compound to isolate interacting proteins from cell lysates.

CRISPR Screening: Perform genome-wide knockout screens to identify genes whose loss ablates the compound’s activity.

Thermal Shift Assays: Monitor protein thermal stability changes in the presence of the compound to infer binding .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Question
Methodological Answer:

Systematic Substituent Variation: Synthesize analogs with modifications to the chromene methyl groups, pyrimidine ring (e.g., 4-methyl → 4-trifluoromethyl), and sulfamoyl linker.

In Vitro Testing: Assess activity against primary targets (e.g., kinase inhibition) and off-targets (e.g., cytochrome P450 isoforms).

Data Clustering: Use PCA or hierarchical clustering to group analogs by activity profiles and identify critical substituents .

What analytical techniques are critical for characterizing this compound?

Basic Question
Methodological Answer:

NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., dimethyl groups at 6,7 positions) and carboxamide linkage.

X-ray Crystallography: Use SHELXL for refining crystal structures and validating intramolecular hydrogen bonds .

HRMS: Confirm molecular formula with <2 ppm mass error.

How to assess the compound’s stability under physiological conditions?

Advanced Question
Methodological Answer:

pH Stability Studies: Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.

Plasma Stability: Expose to human plasma and quantify parent compound remaining using LC-MS/MS.

Light/Thermal Stress: Store at 40°C/75% RH or under UV light to identify degradation products .

How can high-throughput screening (HTS) pipelines optimize this compound’s discovery?

Advanced Question
Methodological Answer:

Fragment-Based Screening: Identify minimal active fragments (e.g., pyrimidine-sulfamoyl motifs) using SPR or microfluidic assays.

Automated Synthesis: Employ flow chemistry for rapid analog generation.

Data Integration: Use pipelines like KNIME to merge HTS data with computational predictions for hit prioritization .

What strategies mitigate synthetic byproducts during scale-up?

Advanced Question
Methodological Answer:

Reaction Optimization: Adjust stoichiometry (e.g., excess amine for carboxamide coupling) and temperature to minimize side reactions.

Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

Crystallization Engineering: Use anti-solvent addition or seeding to enhance purity during recrystallization .

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